1-Methylbutyl formate
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Overview
Description
1-Methylbutyl formate, also known as 3-Methylbutyl formate, is an organic compound with the molecular formula C6H12O2. It is an ester formed from the reaction of formic acid and 1-methylbutanol. This compound is known for its pleasant fruity aroma, making it a valuable component in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylbutyl formate can be synthesized through the esterification reaction between formic acid and 1-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method allows for the efficient production of the ester by continuously feeding the reactants into a reactor and removing the product as it forms. The use of a distillation column helps in the separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methylbutyl formate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into formic acid and 1-methylbutanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed:
Hydrolysis: Formic acid and 1-methylbutanol.
Reduction: 1-Methylbutanol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
1-Methylbutyl formate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in natural product synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-methylbutyl formate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release formic acid and 1-methylbutanol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as its role in flavor and fragrance or its potential therapeutic effects .
Comparison with Similar Compounds
1-Methylbutyl formate can be compared with other similar esters, such as:
Methyl formate: Known for its use as a solvent and in the production of formic acid.
Ethyl acetate: Widely used as a solvent in the production of paints, coatings, and adhesives.
Isoamyl acetate: Known for its banana-like aroma and used in the flavor and fragrance industry.
Uniqueness: this compound stands out due to its specific fruity aroma, making it particularly valuable in the flavor and fragrance industry. Its chemical properties and reactivity also make it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
58368-66-4 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
pentan-2-yl formate |
InChI |
InChI=1S/C6H12O2/c1-3-4-6(2)8-5-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
JNRQSKFTIYCDIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC=O |
Origin of Product |
United States |
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